1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a dihydropyrazole core substituted with a 5-chloro-2-methylphenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. This compound is part of a broader class of pyrazoline derivatives known for their structural diversity and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-8-13(18)9-15(11)20-16(10-14(19-20)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXCBQLDDAIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine and α,β-Unsaturated Ketone Cyclization
A widely employed method involves reacting substituted hydrazines with α,β-unsaturated ketones (e.g., chalcones). For instance, 5-chloro-2-methylphenylhydrazine can undergo cyclocondensation with β-keto esters (e.g., ethyl benzoylacetate) in acidic or basic media to form the dihydropyrazole ring.
Example Protocol
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Reactant Preparation :
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Synthesize 5-chloro-2-methylphenylhydrazine via diazotization of 5-chloro-2-methylaniline followed by reduction.
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Prepare ethyl benzoylacetate by Claisen condensation of ethyl acetate and benzaldehyde.
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Cyclocondensation :
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Hydrolysis and Decarboxylation :
Key Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 70–85% |
| Catalyst | HCl or p-TsOH | |
| Temperature | 80–90°C | |
| Reaction Time | 12–24 hours |
Michael Addition-Cyclization with Hydrazine Hydrate
An alternative route employs hydrazine hydrate and α,β-unsaturated ketones. For example, a chalcone derivative (e.g., (E)-3-(5-chloro-2-methylphenyl)-1-phenylprop-2-en-1-one) reacts with hydrazine hydrate to form the pyrazoline ring.
Example Protocol
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Chalcone Synthesis :
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Condense 5-chloro-2-methylacetophenone with benzaldehyde under basic conditions (KOH/EtOH).
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Cyclization :
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Reflux the chalcone with hydrazine hydrate (80% v/v) in ethanol for 8–12 hours.
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Intermediate: 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
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Oxidation to Carboxylic Acid :
Key Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Oxidizing Agent | KMnO₄ (1.5 eq) | 60–75% |
| Acid | 0.1 M HCl | |
| Temperature | 70°C |
Regioselective Functionalization Strategies
Direct Alkylation of Pyrazole Intermediates
Substituents can be introduced post-cyclization. For instance, bromination at position 3 followed by Suzuki-Miyaura coupling with phenylboronic acid has been reported for analogous compounds. However, this method requires precise control to avoid over-functionalization.
Use of Pre-Substituted Building Blocks
To enhance regioselectivity, pre-functionalized starting materials are preferred. For example:
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5-Chloro-2-methylphenylhydrazine ensures the substituent is incorporated at position 1 during cyclocondensation.
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β-Keto esters with phenyl groups direct the phenyl group to position 5.
Oxidation and Decarboxylation Techniques
KMnO₄-Mediated Oxidation
Oxidation of methyl groups to carboxylic acids is a cornerstone of pyrazole-carboxylic acid synthesis. In the target compound, a methyl group at position 3 is oxidized using KMnO₄ under acidic conditions:
Optimization Insights
Hydrolysis of Nitrile Groups
An alternative pathway involves hydrolyzing a cyano group (-CN) at position 3 to -COOH. For example:
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Cyclocondensation with a β-keto nitrile instead of a β-keto ester.
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Acid-Catalyzed Hydrolysis (H₂SO₄, H₂O, reflux) to convert -CN to -COOH.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires specialized hydrazines | 70–85 |
| Michael Addition | Uses commercial hydrazine hydrate | Lower regiocontrol | 60–75 |
| Post-Functionalization | Modularity | Multiple purification steps | 50–65 |
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its structural resemblance to known pharmacophores. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic activities.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation processes. The compound demonstrated moderate inhibitory activity against COX-2, suggesting its potential as an anti-inflammatory agent .
Agrochemicals
The compound's structural features may also lend themselves to applications in agrochemicals. Pyrazole derivatives are known for their herbicidal and fungicidal properties.
Case Study: Herbicidal Activity
A recent investigation assessed the herbicidal efficacy of various pyrazole derivatives, including the target compound, against common agricultural weeds. The results indicated that certain substitutions on the pyrazole ring enhanced herbicidal activity, making it a candidate for further development in crop protection formulations .
Material Sciences
Beyond biological applications, this compound has potential uses in material sciences, particularly in the development of novel polymers and composites.
Case Study: Polymer Synthesis
Research conducted at a leading materials science institute explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The study reported improved tensile strength and thermal degradation temperatures when incorporating 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid into polycarbonate formulations .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
The dihedral angles between the pyrazole ring and substituted aryl groups are critical for understanding molecular planarity and crystal packing. For example:
- Compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Dihedral angle = 4.64° .
- Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one): Dihedral angles = 10.53° (molecule A) and 9.78° (molecule B), attributed to steric effects from the propionyl group .
- 1-(4-Methyl-phenyl-sulfon-yl)-5-phenyl-4,5-dihydro-1H-pyrazole : The pyrazoline ring exhibits near-planarity (maximum deviation = 0.078 Å), influenced by the sulfonyl substituent .
Physical Properties
Comparative physical data for selected analogs:
*1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid †1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid ‡1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
The absence of chloro-methyl analogs in existing tables highlights the need for further experimental characterization of the target compound.
Biological Activity
1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro-substituted aromatic ring and a carboxylic acid functional group, suggests various biological activities, particularly in anticancer and anti-inflammatory domains.
- Molecular Formula : C17H15ClN2O2
- Molecular Weight : 314.77 g/mol
- CAS Number : 1264047-45-1
- Purity : ≥95% .
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit promising anticancer activity. Specifically, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells and inhibit tumor growth in vivo, suggesting their utility as potential anticancer agents .
Anti-inflammatory Effects
Preliminary studies have indicated that 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid may interact with enzymes involved in inflammatory pathways. This interaction could lead to reduced inflammation through inhibition of pro-inflammatory cytokines such as TNF-alpha .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting Enzyme Activity : Potential interactions with cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in the inflammatory response.
- Inducing Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of cell cycle regulators.
- Blocking Growth Factor Signaling : Interference with receptor tyrosine kinases involved in cancer cell proliferation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including:
Comparative Analysis with Related Compounds
The structural uniqueness of 1-(5-Chloro-2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole-containing compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Chloro-2-methylphenyl)-5-phenyloxazolidine | Similar pyrazole structure | Strong antioxidant properties |
| 1-(4-Methylphenyl)-5-phenyloxazolidine | Lacks chlorine substituent | Different biological activity profiles |
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves a multi-step process starting with a pyrazole core template. A common approach includes:
- Condensation reactions : Use of 1,5-diarylpyrazole precursors (e.g., derived from substituted phenylhydrazines) to form the dihydropyrazole backbone .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., KOH/EtOH) to yield the carboxylic acid group .
- Key parameters : Reaction temperature (optimized between 60–80°C), choice of base (K₂CO₃ for nucleophilic substitution), and stoichiometric control of substituents (e.g., 5-chloro-2-methylphenyl group) to avoid side products .
Q. How can researchers characterize purity and structural integrity using spectroscopic methods?
- NMR spectroscopy : Analyze and spectra to confirm substituent positions and diastereomeric ratios (e.g., coupling constants for dihydropyrazole protons, ~3.5–4.5 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H bonds (~3200 cm) to verify functional groups .
- HPLC-MS : Assess purity (>95%) using reverse-phase chromatography and monitor molecular ion peaks (e.g., [M+H]) .
Advanced Questions
Q. What strategies resolve discrepancies in reported melting points or spectral data?
Discrepancies may arise from polymorphic forms or solvent-dependent crystallization. Recommended approaches:
- Recrystallization optimization : Test solvents like ethanol, DCM/hexane, or THF to isolate stable polymorphs .
- Thermogravimetric analysis (TGA) : Compare decomposition profiles to differentiate crystalline forms .
- Cross-validation : Use single-crystal X-ray data (e.g., C–C bond lengths: ~1.50–1.55 Å) to reconcile spectral assignments .
Q. How can X-ray crystallography confirm stereochemistry and dihedral angles of the pyrazole ring?
- Crystal structure analysis : Resolve the chair conformation of the dihydropyrazole ring and measure dihedral angles between aryl substituents (e.g., 5-phenyl vs. 5-chloro-2-methylphenyl groups). Reported angles range from 15–25° for similar derivatives .
- Hydrogen bonding : Identify intermolecular interactions (e.g., O–H···N or C=O···H bonds) that stabilize the crystal lattice, influencing solubility and stability .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
